molecular formula C9H10O2S B1337493 (E)-Ethyl 3-(thiophen-3-yl)acrylate CAS No. 50266-60-9

(E)-Ethyl 3-(thiophen-3-yl)acrylate

Cat. No. B1337493
CAS RN: 50266-60-9
M. Wt: 182.24 g/mol
InChI Key: JVKOMXUTXGBJFC-ONEGZZNKSA-N
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Description

“(E)-Ethyl 3-(thiophen-3-yl)acrylate”, also known as ethyl thiophene acrylate, is an organic compound. It has a CAS Number of 50266-60-9 and a linear formula of C9H10O2S .


Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 3-(thiophen-3-yl)acrylate” is represented by the linear formula C9H10O2S . The molecular weight is 182.24 g/mol.


Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(thiophen-3-yl)acrylate” is a solid at room temperature . The compound has a molecular weight of 182.24 g/mol.

Scientific Research Applications

1. Intermediate for Kinase Inhibitors

"(E)-Ethyl 3-(thiophen-3-yl)acrylate" and its analogues serve as intermediates in the synthesis of kinase inhibitors, particularly aurora 2 kinase inhibitors, using water-mediated Wittig-SNAr reactions. This process is noted for its high stereoselectivity and yields, utilizing water as a nontoxic, environmentally benign solvent under metal-free conditions (Xu et al., 2015).

2. Nonlinear Optical Materials

Derivatives of "(E)-Ethyl 3-(thiophen-3-yl)acrylate" have been explored for their potential in optoelectronic devices, particularly for nonlinear optical limiting useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications. Such applications benefit from the compound's ability to undergo two-photon absorption processes, as demonstrated through experimental and computational (DFT) studies (Anandan et al., 2018).

3. Liquid Crystal Materials

A novel liquid crystal thiophene monomer, showcasing nematic liquid crystal properties with potential applications in displays and optical devices, highlights the versatility of thiophene derivatives in material science. The synthesis of such monomers underscores the compound's relevance in forming advanced materials with unique electro-optical properties (Wang et al., 2014).

4. Organic Sensitizers for Solar Cells

The molecular engineering of organic sensitizers for solar cell applications incorporates "(E)-Ethyl 3-(thiophen-3-yl)acrylate" derivatives. These sensitizers, designed to optimize the conversion efficiency, showcase the compound's role in the development of high-performance, low-cost photovoltaic materials (Kim et al., 2006).

5. Polymeric Materials

The synthesis and characterization of polymeric materials, such as poly(methyl acrylate) grafted from poly(thiophene), demonstrate the application of "(E)-Ethyl 3-(thiophen-3-yl)acrylate" in creating solid-state fluorescent materials. These materials are promising for various applications, including organic electronics and photonics, due to their unique optical properties (Costanzo & Stokes, 2002).

properties

IUPAC Name

ethyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOMXUTXGBJFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286735
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(thiophen-3-yl)acrylate

CAS RN

123293-66-3
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123293-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium bis(trimethylsilyl)amide (3.92 g, 19.7 mol) was added to a solution of 18-Crown-6 (9.95 g, 37.6 mmol) and [Bis-(2,2,2 trifluoro-ethoxy)-phosphoryl]-acetic acid ethyl ester (6.54 g, 19.7 mmol) in dry THF (200 mL) at −78° C. After 30 minutes of stirring at this temperature, thiophene-3-carbaldehyde (2.0 g, 19.7 mmol) was added and the reaction was stirred for 3 hours at −780C after which the reaction was quenched with saturated ammonium chloride (200 mL). The reaction mixture was allowed to come to room temperature and was extracted with ethyl acetate (3×250 mL) and the combined organic extracts were washed with 10% HCl (200 mL), brine (200 mL) and dried with MgSO4 Evaporation of the solvent in vacuo gave the crude product that was purified by silica-gel chromatography using a 0-40% ethylacetate-hexane gradient to afford the subtitle compound (2.7 g, 82.7%). MS calculated for C9H10O2S+H: 183, observed: 183; 1H NMR (300 MHz, CDCl3, ppm) 1.31 (t, J=7 Hz, 3H); 4.22 (q, J=7 Hz, 2H); 5.83 (d, J=13 Hz, 1H); 6.87 (d, J=7 Hz, 1H); 7.24-7.28 (m, 1H); 7.54 (dd, J1=5 Hz, J2=1 Hz, 1H); 8.07 (br d, J=3 Hz, 1H).
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
82.7%

Synthesis routes and methods II

Procedure details

To a solution of thiophene-3-carbaldehyde (10 g, 89.3 mmol) in THF (500 mL) at 0° C. was added ethyl (triphenylphosphoranylidene)acetate (35 g, 100.5 mmol) in portions. After stirring overnight, the reaction mixture was concentrated and purified by column chromatography to give the title compound (13.6 g, 83%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Sengmany, C Ceballos, R Belhadj… - Journal of Polymer …, 2012 - Wiley Online Library
Thiophene monomers displaying a dimethylenecarboxylate (CH 2 CH 2 COOR) substituent on the 3‐position of the aromatic ring can be easily obtained and in one step from the …
Number of citations: 7 onlinelibrary.wiley.com
PE Reyes-Gutiérrez, JR Camacho… - Organic & …, 2010 - pubs.rsc.org
A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines is described, using van Leusen's polysubstituted pyrrole construction followed …
Number of citations: 36 pubs.rsc.org
BC Gay - 2012 - conservancy.umn.edu
Cyclic Enaminones: Synthons for Piperidine Containing Natural Products and Natural Product Analogs. Cyclic enaminones are important synthetic intermediates for the preparation of …
Number of citations: 1 conservancy.umn.edu

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